N-alkylation of 3-piperidine derivatives: This approach involves reacting a suitable 3-piperidine derivative with 4-chlorobenzyl chloride or bromide in the presence of a base. For example, in the synthesis of oxadiazole-containing 5-lipoxygenase activating protein (FLAP) inhibitors, a 1-(4-chlorobenzyl)-3-piperidinyl group was introduced by reacting a 3-piperidine derivative with 4-chlorobenzyl bromide. [ [] ]
Reductive amination of piperidin-4-one derivatives: This method involves reacting a piperidin-4-one derivative with 4-chlorobenzylamine in the presence of a reducing agent. This approach has been utilized in the synthesis of benzimidazole derivatives as nociceptin/orphanin FQ receptor agonists. [ [] ]
5-lipoxygenase activating protein (FLAP) inhibition: Compounds containing this substructure, such as BI 665915, have been shown to inhibit FLAP, a key enzyme involved in the biosynthesis of leukotrienes, which are mediators of inflammation. [ [] ]
Nociceptin/orphanin FQ receptor agonism: Benzimidazole derivatives incorporating the 1-(4-chlorobenzyl)-3-piperidinyl moiety have exhibited potent agonistic activity at the nociceptin/orphanin FQ receptor, suggesting their potential as anxiolytics. [ [] ]
Tubulin polymerization inhibition: Some compounds containing this substructure have demonstrated the ability to inhibit tubulin polymerization, a key process involved in cell division, highlighting their potential as anticancer agents. [ [] ]
Anti-inflammatory agents: FLAP inhibitors incorporating this substructure have shown potential for treating inflammatory diseases by reducing the production of leukotrienes. [ [] ]
Anxiolytics: Nociceptin/orphanin FQ receptor agonists containing this moiety offer a potential therapeutic avenue for anxiety disorders. [ [] ]
Anticancer agents: Compounds demonstrating tubulin polymerization inhibition highlight the potential of this substructure in developing anticancer therapies. [ [] ]
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1